Ethyl 2,3-dihydroxypropanoate

Description

Contextualization within Glycerate Derivatives and Ester Chemistry

Ethyl 2,3-dihydroxypropanoate (B1229046) belongs to the family of glycerate derivatives. Glyceric acid is a natural, three-carbon sugar acid, and its salts and esters are known as glycerates. wikipedia.org These compounds are derived from glycerol (B35011), a versatile and readily available renewable resource. researchgate.net The selective oxidation of glycerol can yield various valuable derivatives, including glyceric acid. wikipedia.orgresearchgate.net

As an ester, ethyl 2,3-dihydroxypropanoate is formed from the esterification of glyceric acid with ethanol. Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water. medcraveonline.com The properties and reactivity of esters are central to many biological processes and industrial applications. The synthesis of various ester derivatives from secondary metabolite compounds can lead to a diversity of chemical structures and potentially new biological activities. medcraveonline.com

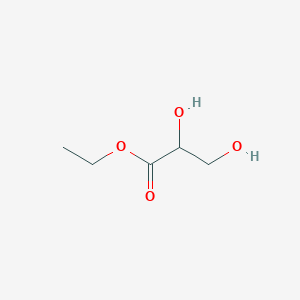

The chemical structure of this compound contains two hydroxyl (-OH) groups and an ester functional group. This combination of functional groups makes it a versatile molecule for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H10O4 |

| Molecular Weight | 134.13 g/mol |

| IUPAC Name | This compound |

| Synonyms | ethyl glycerate, rac-ethyl glycerate |

| CAS Number | 615-51-0 |

This data is compiled from PubChem. nih.gov

Significance as a Chiral Building Block in Organic Synthesis

One of the most critical aspects of this compound in chemical research is its role as a chiral building block. Chirality is a key feature in many biologically active molecules, and the synthesis of single-enantiomer compounds is a major focus in the pharmaceutical and agrochemical industries. sciencenet.cn The "chiral pool" refers to the collection of abundant and inexpensive chiral molecules from nature that can be used as starting materials for the synthesis of complex chiral targets. sciencenet.cnnih.gov

This compound possesses a stereogenic center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-ethyl 2,3-dihydroxypropanoate and (S)-ethyl 2,3-dihydroxypropanoate. These enantiomerically pure forms are valuable starting materials for asymmetric synthesis, which is the synthesis of a specific enantiomer of a chiral product.

Detailed Research Findings

The utility of chiral glycerate derivatives is highlighted in various research endeavors. For instance, the enzymatic resolution of racemic ethyl 2-benzyl-2,3-dihydroxypropanoate has been employed as a key step in the synthesis of (S)-etomoxir, a potent hypoglycemic agent. researchgate.net This demonstrates the importance of separating enantiomers to obtain the desired biological activity.

Furthermore, stereoselective synthesis often relies on chiral starting materials to control the stereochemistry of the final product. For example, ethyl 6-O-acetyl-2,3,4-tribenzyl-1-thio-d-glucopyranoside has been used in the stereoselective synthesis of a complex glycosylated dihydroxypropanoate derivative. researchgate.net The chirality of the starting glycerate moiety is crucial for achieving the desired stereochemical outcome in the final molecule.

The development of methods to synthesize optically active 1,2-diols, a structural motif present in this compound, is an active area of research because these compounds are valuable building blocks in organic synthesis. researchgate.net The ability to introduce specific stereochemistry at multiple centers is a hallmark of modern organic synthesis, and chiral building blocks like this compound are instrumental in this pursuit.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-dihydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-2-9-5(8)4(7)3-6/h4,6-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOZMXOHOKRHNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507317 | |

| Record name | Ethyl 2,3-dihydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-51-0 | |

| Record name | Ethyl glycerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3-dihydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for Ethyl 2,3 Dihydroxypropanoate

Enantioselective Synthesis Approaches

Enantioselective synthesis is paramount in modern organic chemistry and pharmaceuticals, where the biological activity of a molecule is often dictated by its stereochemistry. For ethyl 2,3-dihydroxypropanoate (B1229046), obtaining a single enantiomer is crucial for its application as a chiral precursor. The following subsections detail the primary strategies employed to achieve this, namely enzymatic resolution and asymmetric synthesis.

Enzymatic resolution has emerged as a powerful and environmentally benign tool for separating racemic mixtures into their constituent enantiomers. This technique leverages the inherent stereoselectivity of enzymes to catalyze reactions on one enantiomer of a racemic substrate, leaving the other unreacted. Lipases are among the most utilized enzymes for this purpose due to their broad substrate specificity, high stability in organic solvents, and commercial availability. mdpi.comresearchgate.netresearchgate.net

Lipase-catalyzed kinetic resolution of racemic diols, such as ethyl 2,3-dihydroxypropanoate derivatives, is a widely adopted strategy for obtaining optically active compounds. mdpi.comresearchgate.netresearchgate.net This process typically involves the selective acylation of one enantiomer in the racemic mixture, leading to a chiral diol and an ester. These can then be separated and the ester can be hydrolyzed back to the diol if needed. mdpi.comresearchgate.netresearchgate.net

A notable example is the kinetic resolution of racemic ethyl 2-benzyl-2,3-dihydroxypropanoate, a precursor in the synthesis of (S)-etomoxir. researchgate.netresearchgate.net In one study, various commercially available lipases were screened for their effectiveness in the selective acetylation of racemic ethyl 2,3-dihydroxy-2-phenylpropanoate. mdpi.com The reaction was conducted in toluene (B28343) at 30 °C using vinyl acetate (B1210297) as the acyl donor to ensure an irreversible process. mdpi.com

The lipase (B570770) from Pseudomonas cepacia (PSL-C) has demonstrated good conversion and enantioselectivity in the acylation of racemic 1,2-diols containing an ester functional group. researchgate.net The reusability of the biocatalyst is a significant advantage, with some studies showing that PSL-C can be reused up to five times without a significant loss of its catalytic properties. researchgate.net

The success of enzymatic resolution hinges on the selection of an appropriate biocatalyst and the optimization of reaction conditions to maximize stereoselectivity. mdpi.comresearchgate.net Screening a variety of commercially available lipases is a common initial step to identify the most effective enzyme for a particular substrate. mdpi.comalmacgroup.com

For the kinetic resolution of racemic ethyl 2,3-dihydroxy-2-phenylpropanoate, a screening of several lipases revealed that PSL-C was a superior biocatalyst. mdpi.com Conversely, the lipase from Mucor miehei was found to be unsuitable for this specific reaction, yielding low conversion and poor selectivity. mdpi.com The choice of solvent also plays a critical role, with tert-butyl methyl ether (TBME) being identified as an effective medium for the PSL-C catalyzed acylation. mdpi.com

The optimization process can also involve adjusting other parameters such as temperature and the nature of the acyl donor. mdpi.com For instance, the use of vinyl acetate is favored in many acylation reactions as it leads to an irreversible process. mdpi.com The table below summarizes the results of a lipase screening for the acylation of rac-ethyl 2,3-dihydroxy-2-phenylpropanoate, highlighting the impact of different biocatalysts on the reaction's efficiency and selectivity.

Table 1: Lipase-Catalyzed Acylation of rac-Ethyl 2,3-dihydroxy-2-phenylpropanoate

| Biocatalyst | Conversion (%) | Enantioselectivity (e.e. %) |

|---|---|---|

| Lipase from Pseudomonas cepacia (PSL-C) | High | High |

| Lipase from Mucor miehei | 13 | Low |

| CAL-A | High | Good |

Data derived from a study on the kinetic resolution of racemic 1,2-diols. mdpi.com

Asymmetric synthesis offers a direct route to enantiomerically pure compounds, avoiding the need for the separation of racemic mixtures inherent in resolution techniques. These methods involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. frontiersin.orgfit.edunih.gov These catalysts create a chiral environment that favors the formation of one enantiomer over the other. In the context of synthesizing chiral diols, several catalytic systems have been developed.

One approach involves the asymmetric oxidative desymmetrization of 2-substituted glycerols using a chiral bisoxazoline ligand/copper catalyst system. nii.ac.jp This method provides straightforward access to various glycerate derivatives with good to high yields and high enantioselectivities. nii.ac.jp While not directly synthesizing this compound, this methodology demonstrates a powerful strategy for creating chiral tertiary alcohols and related structures from prochiral precursors. nii.ac.jp

Another strategy is the asymmetric epoxidation of cinnamic acid derivatives mediated by a chiral dioxirane (B86890) generated in situ from a catalytic amount of a C2-symmetric binaphthyl ketone. researchgate.net This has been successfully applied to the synthesis of chiral glycidic acid derivatives, which are closely related to 2,3-dihydroxypropanoates. researchgate.net For example, the epoxidation of methyl (E)-4-methoxycinnamate using this method yielded the corresponding (2R,3S)-glycidate in 92% yield and 80% enantiomeric excess. researchgate.net

The table below presents examples of chiral catalysts and their performance in asymmetric synthesis relevant to the formation of chiral diol and related structures.

Table 2: Chiral Catalyst Performance in Asymmetric Synthesis

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e. %) |

|---|---|---|---|---|

| Chiral bisoxazoline/Cu(OTf)₂ | 2-Phenyl-1,2,3-propanetriol | Methyl (S)-2-phenyl-2,3-dihydroxypropanoate | 76 | 85 |

| Chiral binaphthyl ketone | Methyl (E)-4-methoxycinnamate | Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate | 92 | 80 |

Data derived from studies on asymmetric oxidative desymmetrization and asymmetric epoxidation. nii.ac.jpresearchgate.net

Total asymmetric synthesis aims to construct a target molecule from achiral or simpler chiral precursors through a sequence of stereocontrolled reactions. This approach is often employed for the synthesis of complex natural products and pharmaceuticals. molaid.comnih.gov While a specific total synthesis of this compound is not extensively detailed in the provided context, the principles of total synthesis are applicable.

For instance, the asymmetric synthesis of (R)-(+)-etomoxir utilizes an enzymatic resolution of ethyl 2-alkyl-2,3-dihydroxypropionate as a key step. researchgate.net This highlights how enzymatic methods can be integrated into a broader total synthesis strategy. The synthesis of complex molecules often relies on the availability of versatile chiral building blocks like optically active 1,2-diols. researchgate.netresearchgate.net

The development of organocatalytic cascade reactions has also provided powerful tools for total synthesis, enabling the construction of multiple stereocenters in a single operation with high enantioselectivity. nih.gov These strategies, while not explicitly applied to this compound in the provided search results, represent the forefront of asymmetric synthesis and could potentially be adapted for its efficient and stereocontrolled production.

Asymmetric Synthesis Pathways

Chemoselective and Regioselective Preparations

Achieving high levels of chemoselectivity and regioselectivity is crucial in the synthesis of complex molecules like this compound to minimize the formation of unwanted byproducts and simplify purification processes. durgapurgovtcollege.ac.inslideshare.net This involves the selective reaction of one functional group in the presence of others and controlling the specific site of a chemical transformation. durgapurgovtcollege.ac.inslideshare.netnih.govgavinpublishers.com

Selective Dihydroxylation Methodologies

The direct dihydroxylation of the double bond in ethyl acrylate (B77674) and its derivatives presents a straightforward route to this compound. Significant progress has been made in developing methods that selectively target the carbon-carbon double bond for dihydroxylation.

One prominent method is the Sharpless asymmetric dihydroxylation, which utilizes an osmium catalyst in the presence of a chiral ligand to achieve high enantioselectivity in the formation of 1,2-diols from prochiral olefins. organic-chemistry.org Pre-packaged reagent mixtures, known as AD-mix α and AD-mix β, provide reliable access to either enantiomer of the diol. organic-chemistry.org The reaction is typically performed under slightly basic conditions to enhance the reaction rate. organic-chemistry.org

Bio-inspired nonheme iron-catalyzed enantioselective cis-dihydroxylation has also emerged as a powerful technique. chinesechemsoc.org This method aligns with green chemistry principles by using an earth-abundant metal. For instance, the cis-dihydroxylation of various α,β-unsaturated esters has been successfully demonstrated, yielding syn-2,3-dihydroxy esters, which are important structural motifs in biologically active molecules. chinesechemsoc.org The reaction often proceeds under mild conditions, such as at room temperature in methanol, using hydrogen peroxide as the oxidant. chinesechemsoc.org

Ruthenium-catalyzed tandem olefin metathesis followed by oxidative cyclization offers another innovative approach. nih.gov This strategy allows for the construction of complex cyclic structures containing diol functionalities. While the primary products are often tetrahydrofuran (B95107) diols, the underlying oxidative process demonstrates the potential for controlled dihydroxylation of olefinic precursors. nih.gov

Table 1: Comparison of Selective Dihydroxylation Methodologies

| Methodology | Catalyst System | Key Features | Typical Substrates |

| Sharpless Asymmetric Dihydroxylation | Osmium catalyst with chiral ligands (e.g., (DHQD)2PHAL) | High enantioselectivity, commercially available reagents (AD-mix). organic-chemistry.org | Prochiral olefins, α,β-unsaturated esters. organic-chemistry.orgacs.org |

| Bio-inspired Iron-Catalyzed Dihydroxylation | Nonheme iron complexes | Uses earth-abundant metal, proceeds under mild conditions. chinesechemsoc.org | Aliphatic acrylates, α,β-dialkyl acrylates. chinesechemsoc.org |

| Ruthenium-Catalyzed Oxidative Cyclization | Ruthenium alkylidene complexes with an oxidant | Tandem reaction combining metathesis and oxidation. nih.gov | Dienes and acrylates. nih.gov |

Protecting Group Strategies in Synthesis

In multi-step syntheses, protecting groups are indispensable tools for temporarily masking reactive functional groups, thereby ensuring that chemical transformations occur at the desired locations. uchicago.edupressbooks.puborganic-chemistry.org The ideal protecting group is easily introduced and removed, stable under various reaction conditions, and does not introduce new stereocenters. uchicago.edu

For the synthesis of this compound and related polyhydroxylated compounds, the protection of hydroxyl and carboxyl groups is a common requirement. A variety of protecting groups are available for alcohols, including acetyl (Ac), benzyl (B1604629) (Bn), and various silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS). libretexts.org The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps. For example, a benzyl group can be removed by hydrogenolysis, while silyl ethers are typically cleaved using fluoride (B91410) ions or acid. libretexts.org

In the synthesis of a related compound, benzyl (2R)-3-O-tert-butyldiphenylsilyl-2,3-dihydroxypropanoate was utilized. researchgate.net The benzyl ester served to protect the carboxylic acid, while the bulky tert-butyldiphenylsilyl group protected one of the hydroxyl groups. This strategy allowed for selective reactions at other positions of the molecule. The benzyl group was later easily removed by hydrogenation without affecting other functional groups. researchgate.net

The concept of an "orthogonal set" of protecting groups is particularly powerful in complex syntheses. uchicago.eduorganic-chemistry.org This involves using multiple protecting groups that can be removed under different, specific conditions, allowing for the selective deprotection of one functional group while others remain protected. organic-chemistry.org

Table 2: Common Protecting Groups in Organic Synthesis

| Functional Group | Protecting Group | Abbreviation | Removal Conditions |

| Hydroxyl | Acetyl | Ac | Acid or base. libretexts.org |

| Hydroxyl | Benzyl | Bn | Hydrogenolysis. libretexts.org |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Acid or fluoride ion. libretexts.org |

| Carboxyl | Benzyl Ester | - | Hydrogenolysis. researchgate.net |

| Carbonyl | Acetal/Ketal | - | Acid. pressbooks.pub |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pandawainstitute.com These principles are increasingly influencing the synthesis of organic compounds, including this compound, with a focus on sustainability. pandawainstitute.comresearchgate.net

Sustainable Reaction Design and Process Optimization

Sustainable reaction design in the context of this compound synthesis involves several key considerations, such as the use of renewable feedstocks, safer solvents, and energy-efficient processes. pandawainstitute.com Glycerol (B35011), a major byproduct of the biodiesel industry, is an attractive renewable starting material for the synthesis of various chemicals, including ethylene (B1197577) glycol, a related two-carbon diol. researchgate.net The enzymatic conversion of glycerol to valuable products is a prime example of a sustainable approach. researchgate.net

Process optimization often involves the use of flow chemistry and microreactors, which can offer better control over reaction parameters, improved safety, and higher efficiency compared to traditional batch processes. beilstein-journals.org Continuous flow systems, for instance, have been successfully employed in chemo-enzymatic reaction cascades. beilstein-journals.org

The use of environmentally benign solvents is another cornerstone of green chemistry. Research is ongoing to replace traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or solvent-pair mixtures. ajgreenchem.com For example, the synthesis of 2-amino-3-cyano-4H-chromene derivatives has been achieved under reflux conditions in water using a biodegradable nanocomposite catalyst. ajgreenchem.com

Application of Biocatalysis for Enhanced Efficiency

Biocatalysis, the use of enzymes or whole microorganisms as catalysts, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. researchgate.netresearchgate.netnih.gov Lipases, in particular, are widely used enzymes in organic synthesis due to their ability to catalyze a variety of reactions with high regio- and stereoselectivity. researchgate.netnih.gov

The enzymatic synthesis of ethyl esters from various sources, including waste oils, has been extensively studied. nih.govfrontiersin.org Mixtures of immobilized lipases, such as those from Candida antarctica (CALB), Thermomyces lanuginosus (TLL), and Rhizomucor miehei (RML), have been used in continuous packed-bed reactors to produce ethyl esters. nih.gov This approach not only utilizes renewable feedstocks but also benefits from the high efficiency and reusability of immobilized enzymes.

Enzymatic cascades, where multiple enzymes are used sequentially in a one-pot reaction, represent a highly efficient strategy for synthesizing complex molecules. researchgate.net An in vitro enzymatic cascade has been developed for the production of ethylene glycol from glycerol, demonstrating the potential of this approach for producing valuable chemicals from renewable resources. researchgate.net Dioxygenases have also been utilized in the synthesis of chiral diols, highlighting the versatility of enzymes in creating stereochemically defined products. nih.gov Furthermore, biocatalysis has been applied to the synthesis of agrochemicals, showcasing the broad applicability of this green technology. researchgate.net

Table 3: Examples of Biocatalysis in Organic Synthesis

| Enzyme/Biocatalyst | Reaction Type | Substrate(s) | Product(s) | Key Advantages |

| Lipase mixtures (CALB, TLL, RML) | Transesterification | Waste oil, soybean oil, ethanol | Ethyl esters (biodiesel) | Use of renewable feedstock, continuous process. nih.govfrontiersin.org |

| Dioxygenases | Dihydroxylation | Various olefins | Chiral diols | High stereoselectivity. nih.gov |

| in vitro Enzymatic Cascade | Multi-step synthesis | Glycerol | Ethylene glycol | Utilizes renewable feedstock, self-sufficient NADH recycling. researchgate.net |

| Lipase Amano PS | Acylation | (±)-2-hydroxymethyl-2,3-dihydrobenzofurans | (-)-(R)-arthrographol | Stereoselective synthesis of antifungal compound. researchgate.net |

Iii. Chemical Transformations and Derivatization Strategies of Ethyl 2,3 Dihydroxypropanoate

Ester and Hydroxyl Group Functionalization

The presence of two hydroxyl groups and an ester moiety allows for a range of functionalization reactions. These include acylation and transesterification to modify the existing groups, as well as selective oxidation and reduction to alter the oxidation state at the hydroxyl-bearing carbon centers.

The hydroxyl groups of ethyl 2,3-dihydroxypropanoate (B1229046) can be readily acylated to form new ester linkages. This transformation is often achieved using acylating agents in the presence of a catalyst. Enzymes, particularly lipases, have proven to be highly effective for this purpose, often enabling high chemo-, regio-, and enantioselectivity.

For instance, the kinetic resolution of racemic 1,2-diols that are structurally related to ethyl 2,3-dihydroxypropanoate has been successfully performed through lipase-catalyzed acylation. In the case of racemic ethyl 2-benzyl-2,3-dihydroxypropanoate, a precursor in the synthesis of the hypoglycemic agent (S)-etomoxir, lipases can selectively acylate one enantiomer, allowing for the separation of the chiral diol and the corresponding chiral ester. nih.govbham.ac.ukgoogle.com Lipase (B570770) PS from Amano has been identified as a particularly effective biocatalyst for the formation of the (S)-1,2-diol and the (R)-acetate with high selectivity. google.com Similarly, the lipase from Pseudomonas cepacia (PSL-C) has been used to resolve various racemic 2-aryl-2,3-dihydroxypropanoates using vinyl acetate (B1210297) as the acyl donor. nih.govacs.org The reaction conditions for such resolutions are typically mild, often conducted in organic solvents like tert-butyl methyl ether (TBME). nih.gov

| Biocatalyst | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Ester (eee, %) | Enantioselectivity (E) |

|---|---|---|---|---|---|

| PSL-C | Toluene (B28343) | 24 | 31 | 91 | 34 |

| PSL-C | TBME | 8 | 34 | 91 | 41 |

| CAL-B | Toluene | 72 | 48 | 23 | 2 |

Data sourced from a study on lipase-catalyzed kinetic resolutions. nih.gov PSL-C: Lipase from Pseudomonas cepacia; CAL-B: Lipase B from Candida antarctica; TBME: tert-butyl methyl ether.

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is another key functionalization strategy. harvard.edursc.org This reaction can be catalyzed by either acids or bases. harvard.edu In the context of this compound, this allows for the conversion of the ethyl ester to other esters (e.g., methyl, benzyl) by reaction with the corresponding alcohol under catalytic conditions. Acid catalysis proceeds by protonation of the carbonyl group, enhancing its electrophilicity, while base catalysis involves the formation of a more nucleophilic alkoxide from the incoming alcohol. harvard.edursc.org Enzymatic transesterification is also a powerful method, as demonstrated in the resolution of related compounds where an acyl donor like vinyl acetate is used to acylate the diol via a transesterification process catalyzed by a lipase. google.com

The selective oxidation of one of the two hydroxyl groups in this compound or its derivatives is a valuable transformation for accessing α-keto or β-keto esters. A notable example is the asymmetric oxidative desymmetrization of 2-substituted glycerols (1,2,3-triols), which are structurally similar to the alcohol portion of ethyl glycerate. Using a chiral bisoxazoline ligand in combination with a copper catalyst and an oxidant like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), it is possible to selectively oxidize the primary hydroxyl group of these prochiral triols to provide glycerate derivatives in good yields and with high enantioselectivity. acs.orggoogle.com This method provides a direct route to optically active 2-substituted-2,3-dihydroxypropanoates. acs.org

| Substrate (2-Substituent) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Phenyl | Cu(OTf)₂ / Chiral Bisoxazoline Ligand | 93 | 95 |

| 4-Methoxyphenyl | Cu(OTf)₂ / Chiral Bisoxazoline Ligand | 89 | 93 |

| 2-Naphthyl | Cu(OTf)₂ / Chiral Bisoxazoline Ligand | 90 | 98 |

Data from a study on the asymmetric desymmetrization of glycerols using DBDMH as the oxidant. acs.org

The selective reduction of one hydroxyl group in the presence of the other and the ester group is a more challenging transformation. Standard strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce the ester group in addition to any other carbonyls. acs.orggoogle.com Chemoselective reduction often requires carefully chosen reagents that can differentiate between functional groups. For example, ammonia (B1221849) borane (B79455) has been shown to selectively reduce keto groups in α- and β-keto esters to the corresponding hydroxyl esters without reducing the ester function itself, a reaction where sodium borohydride (B1222165) would typically lead to the diol. rsc.org While this applies to the reduction of a ketone, the principles of chemoselectivity are crucial. Achieving selective reduction of one hydroxyl group (i.e., deoxygenation) in a 1,2-diol while preserving an ester requires specific strategies, such as converting the target hydroxyl into a better leaving group (e.g., a tosylate or via a Barton-McCombie deoxygenation) before reduction. acs.orggoogle.com

Formation of Cyclic Derivatives

The two hydroxyl groups of this compound can react with bifunctional reagents or undergo intramolecular reactions to form various cyclic derivatives. These transformations are important for protecting the diol moiety or for creating rigid scaffolds for further synthetic elaboration.

The vicinal diol of this compound can be protected by forming cyclic acetals or ketals. This is typically achieved by reacting the diol with an aldehyde or a ketone (or their equivalents, like a dimethoxyacetal or -ketal) under acidic catalysis. nih.govoup.comgoogle.com A common example is the formation of an acetonide (isopropylidene ketal) by reacting the diol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TsOH). nih.gov This strategy has been used in the synthesis of protected L-glyceraldehyde derivatives, where the methyl ester of 2,3-dihydroxypropanoic acid is converted to its corresponding isopropylidene ketal. nih.gov A variety of acid catalysts can be employed for acetalization, including trifluoroacetic acid (TFA) and metal salts like CoCl₂·6H₂O or ZrCl₄. google.com Recent methods have focused on efficiency, using techniques like rotary evaporator-assisted synthesis to drive the dehydrative reaction to completion in minimal time. google.com

This compound can undergo intramolecular cyclization to form lactones. The parent glyceric acid is known to form a lactone through the intramolecular removal of water between the carboxylic acid and one of the hydroxyl groups. oup.com For the ethyl ester, a similar intramolecular cyclization can occur via a transesterification reaction, where one of the hydroxyl groups attacks the electrophilic carbonyl carbon of the ester. This reaction is typically promoted by acid or base catalysis. For example, acid-catalyzed cyclization would involve protonation of the ester carbonyl, making it more susceptible to nucleophilic attack by an internal hydroxyl group. Such cyclizations are fundamental steps in the synthesis of various natural products and complex molecules. nih.gov The formation of a five- or six-membered lactone ring is generally favored.

Formation of Conjugates and Glycosides

The hydroxyl groups of this compound serve as handles for the attachment of other molecules, leading to the formation of conjugates and glycosides. These derivatives are important in the context of natural products and biological probes.

A prominent example is the synthesis of glycosides, where a sugar moiety is attached to one of the hydroxyl groups via a glycosidic bond. The synthesis of a complex compatible solute, the potassium salt of (2R)-2-O-α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-2,3-dihydroxypropanoic acid, highlights this strategy. In this synthesis, a protected glycerate derivative acts as a glycosyl acceptor. The glycosylation reaction is promoted by systems like N-iodosuccinimide (NIS) and triflic acid (TfOH), which activate a thioglycoside donor, leading to the formation of the desired α-glycosidic linkage.

Furthermore, specific hydroxyl groups can be selectively acylated with long-chain fatty acids to form ester conjugates. This is demonstrated in the synthesis of octanoylated derivatives of diglucosylglycerate (DGG), which are intermediates in the biosynthesis of mycobacterial methylglucose lipopolysaccharides (MGLP). In these syntheses, a benzyl (B1604629) ester of 2,3-dihydroxypropanoate is used as the glycosyl acceptor. The benzyl group can be removed in a final hydrogenation step without affecting other ester groups, such as the octanoate, yielding the free acid form of the conjugate.

| Compound Name |

|---|

| This compound (Ethyl glycerate) |

| Ethyl 2-benzyl-2,3-dihydroxypropanoate |

| Ethyl 2,3-dihydroxy-2-phenylpropanoate |

| Vinyl acetate |

| tert-Butyl methyl ether (TBME) |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |

| Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) |

| Lithium aluminum hydride (LiAlH₄) |

| Ammonia borane |

| Sodium borohydride |

| 2,2-Dimethoxypropane |

| p-Toluenesulfonic acid (p-TsOH) |

| Trifluoroacetic acid (TFA) |

| Glyceric acid lactone |

| Potassium (2R)-2-O-α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-2,3-dihydroxypropanoate |

| N-Iodosuccinimide (NIS) |

| Triflic acid (TfOH) |

| Benzyl (2R)-3-O-tert-butyldiphenylsilyl-2,3-dihydroxypropanoate |

| Octanoate |

Glycosylation Reactions Involving this compound Derivatives

The synthesis of glycerate-containing oligosaccharides relies heavily on the glycosylation of protected derivatives of this compound. The selection of appropriate protecting groups for the hydroxyl and carboxyl functionalities is critical to control the regioselectivity and stereoselectivity of the glycosidic bond formation.

A key challenge in these syntheses is the selection of a suitable protecting group for the carboxylic acid moiety of the glycerate. For instance, in the synthesis of certain octanoylated compatible solutes, a methyl ester was found to be unsuitable. nih.govresearchgate.net This led to the use of a benzyl ester, which can be readily removed in the final steps of the synthesis via hydrogenation without affecting other sensitive groups. nih.govresearchgate.net A commonly employed acceptor in these reactions is benzyl (2R)-3-O-tert-butyldiphenylsilyl-2,3-dihydroxypropanoate. nih.govresearchgate.net This derivative, with its bulky silyl (B83357) ether protecting the primary hydroxyl group, allows for selective glycosylation at the C-2 hydroxyl.

The stereochemical outcome of the glycosylation is highly dependent on the reaction conditions, including the choice of glycosyl donor, activator, and solvent. High α-selectivities are often desired and can be achieved using specific activators and solvents. For example, the use of N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) as an activator system in ethyl ether at low temperatures (-60°C) has been shown to produce high α-selectivity in glycosylation reactions. researchgate.net In one instance, the glycosylation of benzyl glycerate derivative 8 with thioglucoside 11 in the presence of NIS/TfOH resulted in the desired glucoside with an excellent α/β ratio of 12:1 and a high yield of 93%. researchgate.net

Table 1: Glycosylation Reactions with this compound Derivatives

| Glycosyl Donor | Glycosyl Acceptor | Activator/Solvent | Product | Yield (%) | α/β Ratio | Reference |

| Thioglucoside 11 | Benzyl (2R)-3-O-tert-butyldiphenylsilyl-2,3-dihydroxypropanoate 8 | NIS/TfOH | Glucoside 12 | 93 | 12:1 | researchgate.net |

| Ethyl 6-O-acetyl-2,3,4-tribenzyl-1-thio-d-glucopyranoside | Benzyl (2R)-3-O-tert-butyldiphenylsilyl-2,3-dihydroxypropanoate | NIS/TfOH | α-D-glucosyl-(1→2)-D-glycerate derivative | High | Predominantly α | researchgate.netresearchgate.net |

| Tetraacetylmannosyl trichloroacetimidate (B1259523) | Bis-acetal-protected thioglucoside | - | α-mannoside | - | Exclusively α | researchgate.net |

Synthesis of Glycerate-Linked Oligosaccharides and Compatible Solutes

Derivatives of this compound are instrumental in the total synthesis of various naturally occurring glycerate-linked oligosaccharides and compatible solutes. These compounds, such as α-D-glucosyl-(1→6)-α-D-glucosyl-(1→2)-D-glyceric acid (GGG) and (2R)-2-O-α-D-mannopyranosyl-(1→2)-α-D-glucopyranosyl-2,3-dihydroxypropanoic acid (MGG), play vital roles in protecting organisms from osmotic and thermal stress. researchgate.netresearchgate.net

The synthesis of these complex molecules often involves a multi-step approach with sequential glycosylation reactions. For example, the synthesis of an octanoylated derivative of diglucosylglycerate (DGG) involved an initial glycosylation to form a disaccharide, followed by octanoylation and a second glycosylation with a glycerate acceptor. nih.gov In one reported synthesis, a glycosylation reaction between a trichloroacetimidate donor and a thioglucoside acceptor, promoted by trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf), yielded a disaccharide with a 79% yield and an α/β ratio of 6:1. nih.gov

The strategic use of protecting groups is crucial for the successful synthesis of these oligosaccharides. In the synthesis of 6-Oct-DGG, a benzyl glycerate derivative was used as the acceptor in the second glycosylation reaction, which was activated by NIS/TfOH. This reaction was highly stereoselective, affording exclusively the α-glucoside in 78% yield. academie-sciences.fr Subsequent deprotection steps, including the selective removal of a silyl ether and hydrogenation to remove benzyl groups, led to the final product. academie-sciences.fr

Table 2: Synthesis of Glycerate-Linked Oligosaccharides

| Target Oligosaccharide | Key Intermediate (Glycerate Derivative) | Key Reaction Steps | Overall Yield (%) | Reference |

| (2R)-2-O-[6-O-octanoyl-(α-d-glucopyranosyl-(1→6)-α-d-glucopyranosyl]-2,3-dihydroxypropanoic acid (6-Oct-DGG) | Benzyl (2R)-3-O-tert-butyldiphenylsilyl-2,3-dihydroxypropanoate | 1. Disaccharide formation 2. Octanoylation 3. Second glycosylation 4. Deprotection | 27 (from thioglucoside) | academie-sciences.fr |

| Potassium (2R)-2-O-alpha-d-glucopyranosyl-(1-->6)-alpha-d-glucopyranosyl-2,3-dihydroxypropanoate (GGG) | Ethyl 6-O-acetyl-2,3,4-tribenzyl-1-thio-d-glucopyranoside and a glycerate derivative | Stereoselective glycosylations using NIS/TfOH | - | researchgate.netresearchgate.net |

| Potassium (2R)-2-O-α-D-mannopyranosyl-(1→2)-α-D-glucopyranosyl-2,3-dihydroxypropanoic acid (MGG) | Bis-acetal-protected thioglucoside and a glycerate derivative | 1. Glycosylation with tetraacetylmannosyl trichloroacetimidate 2. Glycosylation with glycerate derivative | - | researchgate.net |

Iv. Research Applications of Ethyl 2,3 Dihydroxypropanoate in Advanced Organic Synthesis

Chiral Synthon in Asymmetric Synthesis

The inherent chirality of ethyl 2,3-dihydroxypropanoate (B1229046) makes it an excellent starting material or intermediate in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule.

Optically active 1,2-diols and polyols are crucial structural motifs in many biologically active molecules and are thus highly sought after in organic synthesis. researchgate.net Ethyl 2,3-dihydroxypropanoate serves as a readily available precursor for these complex structures. Research has demonstrated that racemic this compound derivatives can be resolved into their respective enantiomers through enzymatic processes. For instance, lipases have been successfully employed to catalyze the kinetic resolution of racemic 1,2-diols, including derivatives of this compound, through selective acylation. researchgate.net This enzymatic resolution yields chiral diols and esters, which can be further transformed into a variety of enantiopure polyhydroxylated compounds. researchgate.netcsic.esontosight.ai

The strategic use of protecting groups on the hydroxyl functions of this compound allows for regioselective modifications, paving the way for the synthesis of a diverse array of polyol structures. This approach has been pivotal in constructing complex polyhydroxylated backbones found in many natural products.

The creation of chiral quaternary carbon centers, carbon atoms bonded to four different non-hydrogen substituents, represents a significant challenge in synthetic organic chemistry. nih.gov this compound derivatives have emerged as valuable precursors for tackling this challenge. The C2 position of the propanoate backbone, which is a quaternary center in substituted derivatives, can be stereoselectively functionalized.

Research has shown that racemic 1,2-diols containing a chiral quaternary center, derived from α-ketoesters, can undergo kinetic resolution catalyzed by lipases. researchgate.net This provides access to enantiomerically enriched compounds possessing a chiral quaternary center. These resolved intermediates can then be elaborated into more complex molecules, demonstrating the utility of the this compound framework in constructing these sterically demanding stereocenters.

Intermediate in Natural Product Synthesis Research

The structural motifs present in this compound are commonly found in a wide range of natural products, making it a key intermediate in their total synthesis.

This compound and its derivatives are instrumental in the synthesis of carbohydrate analogues and glycoconjugates. nih.govnih.gov These molecules play crucial roles in numerous biological processes. nih.govnih.gov The diol functionality of ethyl glycerate mimics the polyhydroxylated nature of sugars, allowing it to be incorporated into synthetic carbohydrate-like structures.

For example, research has detailed the stereoselective synthesis of potassium (2R)-2-O-alpha-D-glucopyranosyl-(1→6)-alpha-D-glucopyranosyl-2,3-dihydroxypropanoate, a natural compatible solute, utilizing a derivative of this compound as a key building block. researchgate.net This synthesis highlights the compound's role in creating complex glycosidic linkages. Furthermore, the strategic use of this compound derivatives has been explored in the synthesis of various glycoconjugates, where the glycerate moiety is linked to other biomolecules like lipids or proteins. nih.govnih.gov

Table 1: Examples of Glycoconjugate Synthesis Utilizing this compound Derivatives

| Target Molecule/Class | Key Synthetic Strategy | Reference |

|---|---|---|

| Potassium (2R)-2-O-alpha-D-glucopyranosyl-(1→6)-alpha-D-glucopyranosyl-2,3-dihydroxypropanoate | Stereoselective glycosylation of a glycerate derivative | researchgate.net |

| Aminooxy-functionalized carbohydrates | Oxime ligation with aminooxylated carbohydrate building blocks | sci-hub.se |

The chiral framework of this compound is a recurring feature in a multitude of biologically active molecules. google.com Its application as a synthetic intermediate has been crucial in the total synthesis and structural elucidation of these compounds. For instance, the kinetic resolution of racemic ethyl 2-benzyl-2,3-dihydroxypropanoate is a key step in the asymmetric synthesis of (S)-etomoxir, a potent hypoglycemic agent. researchgate.net

Moreover, derivatives of this compound have been employed in the synthesis of chiral phthalides, which form the structural core of many biologically important natural compounds. google.com The ability to introduce chirality at specific positions in the ethyl glycerate backbone allows for the precise construction of complex stereochemistries required for biological activity.

Role in Fine Chemicals and Pharmaceutical Intermediates

Beyond its applications in academic research, this compound and its derivatives are valuable intermediates in the production of fine chemicals and pharmaceuticals. bioaltuslabs.com The versatility of its functional groups—an ester and two hydroxyl groups—allows for a wide range of chemical transformations, making it a key starting material for more complex molecules.

The enantiomerically pure forms of this compound are particularly sought after as chiral building blocks in the pharmaceutical industry. They serve as precursors for the synthesis of active pharmaceutical ingredients (APIs) where specific stereochemistry is critical for efficacy and safety. The development of efficient and scalable methods for the production of enantiopure ethyl glycerate and its derivatives is an ongoing area of research with significant industrial importance.

Synthesis of Advanced Pharmaceutical Precursors (e.g., Etomoxir)

A significant application of derivatives of this compound is in the synthesis of chiral pharmaceutical compounds. A notable example is its use as a precursor in the asymmetric synthesis of (R)-(+)-etomoxir, an inhibitor of carnitine palmitoyltransferase-1 which has been investigated for its potential as a hypoglycemic agent. Current time information in Bangalore, IN.kpi.ua

The core of this synthetic strategy involves the enzymatic kinetic resolution of racemic ethyl 2-alkyl-2,3-dihydroxypropanoates. Current time information in Bangalore, IN.researchgate.net This biotransformation allows for the separation of enantiomers, yielding the optically pure diols necessary for the synthesis of the active (R)-enantiomer of etomoxir. Current time information in Bangalore, IN.bldpharm.comnih.gov Lipases, such as those from Pseudomonas cepacia (lipase PS) or Amano, are frequently employed as biocatalysts for this resolution. Current time information in Bangalore, IN.researchgate.netmdpi.com The process typically involves a selective acylation reaction, where one enantiomer of the diol is esterified, allowing for its separation from the unreacted enantiomer. researchgate.netmdpi.com For instance, the kinetic resolution of racemic ethyl 2-benzyl-2,3-dihydroxypropanoate using lipase (B570770) PS from Amano can yield the (S)-1,2-diol and the corresponding (R)-acetate with high selectivity. Current time information in Bangalore, IN.mdpi.com This enzymatic approach provides an efficient route to the chiral building blocks required for the multi-step synthesis of (R)-(+)-etomoxir, which can be achieved in approximately 30% yield and 98% enantiomeric excess over five steps starting from triethyl phosphonoacetate. researchgate.netbldpharm.comnih.gov

Table 1: Research Findings on the Enzymatic Resolution of this compound Derivatives for Etomoxir Synthesis

| Precursor | Biocatalyst | Key Transformation | Outcome | Reference(s) |

|---|---|---|---|---|

| Racemic ethyl 2-benzyl-2,3-dihydroxypropanoate | Lipase PS from Amano | Kinetic resolution via acylation | Formation of (S)-1,2-diol and (R)-acetate with high selectivity. | Current time information in Bangalore, IN., mdpi.com |

| Racemic ethyl 2-alkyl-2,3-dihydroxypropionate | Lipase Amano AK | Enzymatic resolution via transacylation | Highly enantioselective resolution, enabling synthesis of (R)-(+)-etomoxir. | researchgate.net, bldpharm.com |

| Racemic 1,2-diols with an ester functional group | Lipase PSL-C from Pseudomonas cepacia | Selective acylation in tert-butyl methyl ether | Good conversion and enantioselectivity for producing optically active diols. | researchgate.net |

Development of Specialty Chemical Products

The chiral nature of this compound makes it a valuable starting material for the synthesis of various specialty and fine chemicals. cphi-online.comaxcentive.com Optically active 1,2-diols derived from this compound are considered valuable building blocks in organic synthesis. researchgate.netmdpi.com These intermediates can be used to construct complex molecules with specific stereochemistry, which is crucial for applications in fields such as agrochemicals, flavors, and fragrances.

One specific example is the synthesis of natural compatible solutes. Research has demonstrated the use of a benzyl (B1604629) glycerate derivative, specifically benzyl (2R)-3-O-tert-butyldiphenylsilyl-2,3-dihydroxypropanoate, in the stereoselective synthesis of the potassium salt of (2R)-2-O-alpha-D-glucopyranosyl-(1->6)-alpha-D-glucopyranosyl-2,3-dihydroxypropanoic acid (GGG). researchgate.net This complex glycosidic acid is a compatible solute found in some organisms, helping them survive under extreme environmental conditions. The synthesis showcases how the glycerate backbone, derived from a dihydroxypropanoate structure, can be elaborated through multiple steps, including glycosylation reactions, to yield a high-value, biologically relevant specialty chemical. researchgate.net

Potential in Polymer Chemistry Research

The bifunctional nature of the diol in this compound, combined with its ester group, presents opportunities for its use in polymer chemistry. It can be explored as a monomer or a building block for creating polymers with tailored properties and architectures.

Exploration as a Monomer or Building Block for Specialty Polymeric Materials

This compound is a candidate for use as a monomer in the synthesis of specialty polyesters through condensation polymerization. libretexts.org In this type of polymerization, the two hydroxyl (-OH) groups of the diol can react with a dicarboxylic acid or its derivative to form ester linkages, creating the polymer backbone. libretexts.orgmdpi.com The presence of the ethyl ester group on the monomer itself could be either retained as a pendant group, imparting specific functionality to the polymer, or it could be hydrolyzed to a carboxylic acid to create a trifunctional monomer for more complex structures.

The synthesis of polyesters from renewable resources is a significant area of research, and this compound, which can be derived from sources like glycerol (B35011), fits into this sustainable chemistry approach. kpi.ua Lipase-catalyzed polymerization is a green chemistry method that has been successfully used to produce various bio-based polyesters from diols and dicarboxylic acids. nih.gov This enzymatic approach could potentially be applied to the polymerization of this compound, offering a sustainable route to functional polyesters. These materials could find applications as biodegradable plastics, in drug delivery systems, or as functional coatings. nih.govmdpi.com

Design of Advanced Polymer Architectures

The structure of this compound offers potential for its incorporation into advanced polymer architectures beyond simple linear chains. wikipedia.org The design of complex architectures such as star polymers, branched or hyperbranched polymers, and block copolymers is a key focus in modern polymer science, as the architecture significantly influences the material's properties. specificpolymers.comcardiff.ac.uk

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, provide the means to synthesize polymers with well-defined, complex macromolecular architectures. specificpolymers.commdpi.com The functional groups of this compound could be chemically modified to introduce polymerizable moieties (e.g., acrylate (B77674) or vinyl groups). The resulting functional monomer could then be used in RAFT or other controlled polymerization processes. This would allow for the precise placement of the diol functionality within various polymer architectures. mdpi.comrsc.org For example, it could be used to create:

Block Copolymers: By sequentially polymerizing different monomers, blocks with pendant diol groups could be incorporated, leading to amphiphilic structures or materials with distinct functional domains. mdpi.com

Graft Copolymers: The hydroxyl groups could serve as initiation sites for the growth of polymer side chains, resulting in a comb or brush polymer architecture. nih.gov

Functional Networks: The diol can act as a cross-linking point, leading to the formation of polymer networks with tunable properties, potentially for applications in hydrogels or elastomers. nih.gov

The ability to design such complex structures using building blocks like this compound opens pathways to novel materials with tailored viscoelasticity, thermal properties, and degradability for advanced applications. nih.gov

V. Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

High-resolution ¹H and ¹³C NMR spectra offer a complete picture of the carbon-hydrogen framework of Ethyl 2,3-dihydroxypropanoate (B1229046).

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of each signal corresponds to the number of protons it represents, the chemical shift (δ) indicates the electronic environment, and the splitting pattern (multiplicity) reveals the number of adjacent protons.

The ¹³C NMR spectrum shows the number of chemically non-equivalent carbon atoms. Since the natural abundance of ¹³C is low (~1.1%), coupling between adjacent carbons is not observed, resulting in a spectrum where each unique carbon atom typically appears as a single line.

Predicted NMR Data for Ethyl 2,3-dihydroxypropanoate

The following tables outline the expected chemical shifts and multiplicities for this compound based on established NMR principles.

Table 1: Predicted ¹H NMR Data (in CDCl₃) Interactive Table:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -CH₃ (ethyl) | ~1.25 | Triplet (t) | ~7.1 | 3H |

| -CH₂- (ethyl) | ~4.20 | Quartet (q) | ~7.1 | 2H |

| -CH(OH)- | ~4.15 | Multiplet (m) | - | 1H |

| -CH₂(OH) | ~3.80 | Multiplet (m) | - | 2H |

Table 2: Predicted ¹³C NMR Data (in CDCl₃) Interactive Table:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ (ethyl) | ~14.2 |

| -C H₂- (ethyl) | ~61.5 |

| -C H(OH)- | ~70.5 |

| -C H₂(OH) | ~64.0 |

| C =O (ester) | ~172.0 |

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the COSY spectrum would show cross-peaks confirming the following connectivities:

The -CH₃ protons of the ethyl group would show a correlation to the -CH₂- protons.

The proton of the -CH(OH)- group would show correlations to the protons of the adjacent -CH₂(OH) group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, confirming the C-H framework.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is invaluable for piecing together the molecular puzzle. Key HMBC correlations for this compound would include:

Correlations from the -CH₂- protons of the ethyl group to the ester carbonyl carbon (C=O).

Correlations from the -CH(OH)- proton to the ester carbonyl carbon and the -CH₂(OH) carbon.

These 2D techniques, used in concert, allow for the unambiguous assignment of all ¹H and ¹³C signals and confirm the proposed structure.

This compound is a chiral molecule. To determine the enantiomeric excess (ee) of a sample using NMR, a chiral derivatizing agent (CDA) is employed. kyoto-u.ac.jpgoogle.com A common CDA is Mosher's acid, (R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid ((R)-MTPA).

The process involves reacting the racemic or enantiomerically enriched ethyl glycerate with the CDA to form two new diastereomeric esters. Diastereomers have different physical properties and, crucially, produce distinct signals in the NMR spectrum. dtu.dk The hydroxyl groups of ethyl glycerate would react with the CDA. The signals of protons close to the newly formed chiral centers, such as the -CH(OH)- proton, will appear as two separate signals for the two diastereomers. The relative integration of these signals provides a direct and accurate measurement of the enantiomeric excess.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula.

For this compound, the molecular formula is C₅H₁₀O₄. The calculated monoisotopic mass is 134.0579 Da. An HRMS measurement yielding a mass extremely close to this value would confirm the elemental composition and rule out other potential formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (the precursor ion) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. This provides detailed structural information. The fragmentation of the molecular ion of this compound (m/z 134) would likely proceed through characteristic pathways for esters and alcohols.

Table 3: Predicted MS/MS Fragmentation of this compound (Precursor Ion: [M+H]⁺ = 135) Interactive Table:

| m/z of Fragment Ion | Proposed Lost Neutral Fragment | Proposed Structure of Fragment Ion |

|---|---|---|

| 117 | H₂O (Water) | [C₅H₉O₃]⁺ |

| 105 | CH₂O (Formaldehyde) | [C₄H₉O₃]⁺ |

| 89 | C₂H₅OH (Ethanol) | [C₃H₅O₃]⁺ |

| 73 | C₂H₅OH + O | [C₃H₅O₂]⁺ |

The fragmentation pattern provides a fingerprint that helps to confirm the presence of the ethyl ester group (loss of ethanol) and the dihydroxypropane backbone (losses of water and formaldehyde).

Chromatographic Separations for Purity and Stereoisomer Analysis

Chromatographic techniques are indispensable for the separation and analysis of this compound from reaction mixtures and for the resolution of its enantiomers. High-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC) each offer unique advantages in the analytical workflow.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound, allowing for both purity assessment and the separation of its stereoisomers. Due to the presence of a chiral center at the C2 position, enantiomers of this compound exist, necessitating the use of chiral HPLC for their resolution.

For the determination of purity, reversed-phase HPLC is a common approach. A C18 column is typically employed with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Detection is often achieved using a refractive index (RI) detector, as this compound lacks a strong UV chromophore.

The separation of the enantiomers of this compound is achieved through chiral HPLC. This is most effectively accomplished using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated onto a silica (B1680970) support, are particularly effective for resolving chiral compounds like this compound. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. A common mobile phase for such separations is a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol.

In some cases, derivatization of the hydroxyl groups with a chiral derivatizing agent can be employed to form diastereomers, which can then be separated on a standard achiral HPLC column. However, direct separation on a chiral stationary phase is often preferred due to its simplicity and efficiency.

Table 1: Illustrative HPLC and Chiral HPLC Parameters for this compound Analysis

| Parameter | HPLC for Purity Analysis | Chiral HPLC for Stereoisomer Analysis |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Isocratic mixture of water and acetonitrile/methanol | Isocratic mixture of hexane and isopropanol |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detector | Refractive Index (RI) | UV (if derivatized) or RI |

| Temperature | Ambient | Ambient |

Gas chromatography (GC) is another valuable technique for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification. A key consideration for the GC analysis of this compound is its relatively low volatility due to the presence of two hydroxyl groups, which can also lead to peak tailing on common GC columns.

To overcome these challenges, derivatization of the hydroxyl groups is a common practice. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used method to convert the hydroxyl groups into more volatile trimethylsilyl (B98337) ethers. This derivatization step significantly improves the chromatographic behavior of the compound, resulting in sharper and more symmetrical peaks.

The derivatized this compound can then be analyzed on a non-polar or medium-polarity capillary GC column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. The temperature program would typically involve an initial hold at a lower temperature followed by a ramp to a higher temperature to ensure the elution of the derivatized compound. Mass spectrometry detection allows for the confirmation of the compound's identity through its characteristic fragmentation pattern.

Table 2: Representative GC-MS Parameters for Derivatized this compound

| Parameter | GC-MS Conditions |

|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Temperature Program | Initial temp: 100°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method that is frequently used to monitor the progress of chemical reactions, including the synthesis of this compound. By periodically sampling the reaction mixture and analyzing it by TLC, chemists can observe the consumption of starting materials and the formation of the desired product.

For the analysis of this compound, silica gel plates are typically used as the stationary phase. A suitable mobile phase, or eluent, is chosen to achieve good separation between the starting materials, the product, and any byproducts. A mixture of a moderately polar solvent, such as ethyl acetate (B1210297), and a non-polar solvent, like hexane, is often effective. The polarity of the mobile phase can be adjusted to optimize the separation.

Since this compound is not colored and does not fluoresce under UV light, a visualization agent is required to see the spots on the TLC plate. A common method is to stain the plate with a potassium permanganate (B83412) solution. The hydroxyl groups of this compound will react with the permanganate, resulting in the appearance of yellow-brown spots on a purple background. This allows for the calculation of the retention factor (Rf) value, which is a characteristic of the compound in a given TLC system.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously establish its absolute configuration, provided that a suitable single crystal can be grown and the molecule contains a heavy atom or the analysis is performed using anomalous dispersion.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise positions of all the atoms in the molecule can be determined, yielding detailed information about bond lengths, bond angles, and torsional angles.

As of the current literature, a crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, if a suitable crystal were to be analyzed, the resulting data would be invaluable for understanding its solid-state conformation and intermolecular interactions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, and these vibrational modes can be excited by the absorption of infrared radiation or through the inelastic scattering of monochromatic light (Raman effect).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibrations of the two hydroxyl groups, with the broadening resulting from hydrogen bonding. The C-H stretching vibrations of the ethyl and propanoate backbone would appear in the 3000-2850 cm⁻¹ region. A strong, sharp absorption band around 1740-1720 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester and the hydroxyl groups would give rise to absorptions in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR absorptions are associated with polar bonds, Raman scattering is more intense for non-polar bonds and symmetric vibrations. For this compound, the C-H stretching vibrations would also be visible in the Raman spectrum. The C=O stretch of the ester group would also be Raman active. The C-C bond stretching vibrations within the molecular backbone would also be observable. While the O-H stretching vibration is typically weak in Raman spectra, its presence can sometimes be detected.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Activity |

|---|---|---|---|

| O-H | Stretching | 3500-3200 (broad) | Weak |

| C-H | Stretching | 3000-2850 | Strong |

| C=O (Ester) | Stretching | 1740-1720 (strong) | Moderate to Strong |

| C-O | Stretching | 1300-1000 | Moderate |

Vi. Computational and Theoretical Investigations of Ethyl 2,3 Dihydroxypropanoate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide range of properties, from molecular geometry to spectroscopic characteristics and chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For Ethyl 2,3-dihydroxypropanoate (B1229046), DFT calculations can provide valuable information about its stability, reactivity, and electronic properties.

One of the key applications of DFT is the determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the innermost orbital without electrons and relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater capacity to accept electrons.

Local reactivity can be assessed through Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By calculating these functions for Ethyl 2,3-dihydroxypropanoate, one could predict which atoms are most likely to be involved in chemical reactions.

Table 1: Hypothetical Quantum Chemical Properties of this compound Calculated using DFT (Note: The following data is for illustrative purposes and is not derived from published experimental or computational studies.)

| Property | Value | Unit |

| HOMO Energy | -7.2 | eV |

| LUMO Energy | 1.5 | eV |

| HOMO-LUMO Gap | 8.7 | eV |

| Electronegativity (χ) | 2.85 | eV |

| Chemical Hardness (η) | 4.35 | eV |

| Global Electrophilicity (ω) | 0.93 | eV |

This compound possesses several rotatable bonds, allowing it to adopt various three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformations and to understand the energy landscape of the molecule.

Quantum chemical methods can be used to perform a systematic search of the conformational space of this compound. By rotating the dihedral angles of the key bonds in a stepwise manner and calculating the energy of each resulting conformation, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them.

Table 2: Hypothetical Relative Energies of Different Conformers of this compound (Note: The following data is for illustrative purposes and is not derived from published experimental or computational studies.)

| Conformer | Dihedral Angle (O=C-C-O) | Relative Energy (kcal/mol) |

| A | 60° | 0.0 |

| B | 180° | 1.5 |

| C | -60° | 2.8 |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules in different environments.

The behavior of this compound in a solvent, such as water, can be investigated using MD simulations. These simulations can reveal how the solute and solvent molecules interact and how the solvent affects the conformation and dynamics of the solute.

MD simulations are a powerful tool for studying the interactions between a ligand, such as this compound, and an enzyme. This is particularly relevant for understanding and optimizing biocatalytic processes where this molecule might be a substrate or a product.

Starting with the three-dimensional structure of the enzyme-ligand complex, which can be obtained from experimental methods like X-ray crystallography or predicted through molecular docking, an MD simulation can be performed to observe the dynamic behavior of the complex. These simulations can reveal the key amino acid residues involved in binding the ligand, the specific hydrogen bonds and other non-covalent interactions that stabilize the complex, and the conformational changes that may occur in both the ligand and the enzyme upon binding.

By calculating the binding free energy from the simulation trajectories, one can estimate the affinity of this compound for the enzyme's active site. This information is invaluable for designing more efficient biocatalysts or for understanding the mechanism of enzymatic reactions involving this molecule.

Structure-Reactivity Relationship Studies through Computational Modeling

Computational modeling can be used to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models aim to correlate the structural or physicochemical properties of a molecule with its biological activity or physical properties, respectively.

For this compound and a series of related compounds, various molecular descriptors can be calculated using computational methods. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

By applying statistical methods, such as multiple linear regression or machine learning algorithms, a mathematical model can be developed that relates these descriptors to a specific activity or property of interest. For example, a QSAR model could be built to predict the binding affinity of a series of esters to a particular enzyme, based on their calculated molecular descriptors. Such models can be used to predict the properties of new, unsynthesized compounds and to guide the design of molecules with desired characteristics.

Prediction of Spectroscopic Parameters from First Principles

The in silico prediction of spectroscopic parameters from first principles, or ab initio quantum chemical methods, provides a powerful tool for the structural elucidation and characterization of molecules like this compound. These computational approaches allow for the calculation of various spectroscopic data, including Nuclear Magnetic Resonance (NMR), infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra, which can complement and aid in the interpretation of experimental findings.

Detailed research findings in this area rely on solving the electronic Schrödinger equation for the molecule to determine its electronic structure and properties. From this fundamental information, a range of spectroscopic parameters can be derived. The accuracy of these predictions is highly dependent on the level of theory and the basis set employed in the calculations.

Commonly utilized methods include Density Functional Theory (DFT) and Hartree-Fock (HF) theory, often with corrections for electron correlation such as Møller-Plesset perturbation theory (MP2). osti.gov For instance, the B3LYP functional is frequently used in DFT calculations for its balance of accuracy and computational cost in predicting molecular vibrations. scifiniti.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations can predict NMR isotropic shielding constants, which are then converted into chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating magnetic properties. nih.gov The process typically involves:

A conformational search to identify the low-energy conformers of the molecule.

Geometry optimization of each conformer at a chosen level of theory.

Calculation of isotropic shielding values for each optimized conformer. uncw.edu

Boltzmann-weighting of the shielding values based on the relative energies of the conformers to obtain an average value.

Conversion of the shielding constants to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts for ¹H and ¹³C nuclei can be invaluable for assigning experimental spectra, especially for complex molecules or those with ambiguous spectral features. While machine learning approaches are also emerging for NMR prediction nih.govfrontiersin.org, first-principles calculations provide a foundational, physics-based methodology.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (ethyl) | 1.25 | 14.2 |

| CH₂ (ethyl) | 4.20 | 61.5 |

| C=O | - | 172.0 |

| CH(OH) | 4.10 | 72.5 |

| CH₂(OH) | 3.70 | 64.0 |

| OH (on CH) | 3.50 | - |

| OH (on CH₂) | 2.80 | - |

Note: These values are illustrative and represent typical data that would be generated from a DFT/GIAO calculation. Actual values would depend on the specific level of theory, basis set, and solvent model used.